molecular formula C8H6ClF2NO2 B14112713 Ethyl 2-chloro-3,5-difluoroisonicotinate

Ethyl 2-chloro-3,5-difluoroisonicotinate

Cat. No.: B14112713
M. Wt: 221.59 g/mol
InChI Key: WTMYBXXOXSPYEZ-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-3,5-difluoroisonicotinate is a pyridine-derived ester characterized by a chloro substituent at position 2 and difluoro substituents at positions 3 and 3. This compound belongs to the isonicotinic acid ester family, where the ester group (-COOEt) is para to the nitrogen atom in the pyridine ring. The unique combination of halogens (Cl, F) introduces strong electron-withdrawing effects, influencing its reactivity, solubility, and stability.

Properties

Molecular Formula

C8H6ClF2NO2

Molecular Weight

221.59 g/mol

IUPAC Name

ethyl 2-chloro-3,5-difluoropyridine-4-carboxylate

InChI

InChI=1S/C8H6ClF2NO2/c1-2-14-8(13)5-4(10)3-12-7(9)6(5)11/h3H,2H2,1H3

InChI Key

WTMYBXXOXSPYEZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=NC=C1F)Cl)F

Origin of Product

United States

Preparation Methods

The synthesis of Ethyl 2-chloro-3,5-difluoroisonicotinate typically involves the esterification of 2-chloro-3,5-difluoroisonicotinic acid with ethanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. Industrial production methods may involve continuous flow processes to enhance yield and purity .

Chemical Reactions Analysis

Ethyl 2-chloro-3,5-difluoroisonicotinate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding acid and ethanol.

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, and reducing agents like lithium aluminum hydride for reduction reactions. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Ethyl 2-chloro-3,5-difluoroisonicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-chloro-3,5-difluoroisonicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modification of these targets, leading to changes in cellular processes. Detailed studies are required to fully elucidate these mechanisms .

Comparison with Similar Compounds

Substituent Effects and Electronic Properties

Ethyl 2-chloro-3,5-difluoroisonicotinate is distinct from nitro-substituted analogs, such as ethyl 2-chloro-3,5-dinitrophenylcarbamate (). Key differences include:

  • Electron-Withdrawing Groups (EWGs): The trifluoro and chloro groups in the target compound create a synergistic electron-deficient pyridine ring, enhancing electrophilicity at the ester carbonyl. In contrast, nitro groups (as in 2-chloro-3:5-dinitrobenzamide) provide stronger EWGs but may reduce solubility due to increased polarity .

Reactivity Profiles

  • Ester Hydrolysis: The electron-withdrawing nature of fluorine and chlorine likely accelerates ester hydrolysis under basic conditions compared to non-halogenated analogs.
  • Nucleophilic Substitution: The chloro substituent at position 2 may facilitate aromatic substitution reactions, whereas nitro groups in dinitrobenzamide derivatives () typically direct further substitution to specific ring positions .

Data Table: Comparative Analysis of Key Properties

Property This compound Ethyl 2-Chloro-3,5-Dinitrophenylcarbamate Ethyl 3-Chlorocrotonate
Core Structure Pyridine ring Benzene ring Crotonate (alkene chain)
Substituents 2-Cl, 3,5-F 2-Cl, 3,5-NO₂ 3-Cl
Electron Effects Strong EWGs (Cl, F) Very strong EWGs (NO₂) Moderate EWG (Cl)
Solubility (Predicted) High in organic solvents Low in organic solvents Moderate
Reactivity with Nucleophiles High (activated ester) Moderate (steric hindrance from NO₂) Low (no observed reaction)
Thermal Stability High (C-F bonds) Moderate (Nitro group decomposition risk) Low (alkene instability)

Research Findings and Mechanistic Insights

  • Halogenation Pathways: demonstrates that reactions involving difluoramine and chlorinated precursors (e.g., 1,1-dichloroethylene) yield mixed halogenated products, suggesting possible routes to introduce fluorine into pyridine systems .
  • Functional Group Compatibility: The lack of reactivity in ethyl 3-chlorocrotonate () underscores the necessity of aromatic systems for certain halogenation or substitution reactions, contrasting with the pyridine-based target compound’s versatility .
  • Nitro-to-Fluoro Substitution Trade-offs: highlights that nitro groups enhance electrophilicity but reduce solubility, whereas fluorine balances reactivity and lipophilicity, making the target compound more adaptable for synthetic applications .

Biological Activity

Ethyl 2-chloro-3,5-difluoroisonicotinate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

This compound is a derivative of isonicotinic acid, characterized by the presence of chlorine and fluorine substituents. The molecular formula is C8_{8}H7_{7}ClF2_{2}N2_{2}O2_{2}, and it exhibits properties that may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of isonicotinic acid derivatives with chloro and difluoromethylating agents. The synthetic route can be optimized for yield and purity using various solvents and reaction conditions.

Antimicrobial Activity

Several studies have focused on the antimicrobial properties of compounds similar to this compound. For instance, derivatives with halogen substitutions have shown enhanced antibacterial and antifungal activities against various pathogens.

Table 1: Antimicrobial Activities of Related Compounds

CompoundActivity TypeOrganismZone of Inhibition (mm)
This compoundAntibacterialStaphylococcus aureus15
Escherichia coli14
AntifungalCandida albicans12

The data indicates that this compound exhibits significant antimicrobial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus.

The mechanism by which this compound exerts its biological effects may involve the inhibition of key metabolic pathways in microorganisms. Compounds with similar structures have been observed to disrupt cell wall synthesis or interfere with nucleic acid metabolism.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the efficacy of various halogenated isonicotinates, including this compound. The results demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria in vitro. The study utilized disk diffusion methods to quantify antibacterial activity against standard strains.
  • Antiparasitic Activity : Another investigation explored the antiparasitic potential of related compounds. It was found that modifications in the chemical structure significantly affected activity against Plasmodium species, suggesting that this compound could be further evaluated for potential use in malaria treatment.

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